molecular formula C17H16O2 B2943493 cyclopropyl({4'-methoxy-[1,1'-biphenyl]-4-yl})methanone CAS No. 865659-55-8

cyclopropyl({4'-methoxy-[1,1'-biphenyl]-4-yl})methanone

Cat. No.: B2943493
CAS No.: 865659-55-8
M. Wt: 252.313
InChI Key: CASXYKFSVICGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cyclopropyl(4’-methoxy[1,1’-biphenyl]-4-yl)methanone” is a chemical compound with the molecular formula C11H12O2 . It’s also known by other names such as “Methanone, cyclopropyl(4-methoxyphenyl)-” and "Cyclopropyl p-anisyl ketone" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: COC1=CC=C(C=C1)C(=O)C2CC2 . This indicates that the molecule consists of a cyclopropyl group attached to a methoxyphenyl group via a carbonyl group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 176.22 g/mol . It has a melting point range of 40°C to 44°C and a boiling point range of 158°C to 160°C at 4.5mmHg .

Scientific Research Applications

Reactivity and Chemical Transformations

  • Cyclopropyl compounds have been extensively studied for their unique reactivity, particularly in ring-opening reactions under various conditions. For instance, a bicyclo[3.1.0]hexane derivative, structurally related to cyclopropyl compounds, exhibits distinct reactivity under acidic and basic conditions, leading to different ring-opened products (Lim, McGee, & Sieburth, 2002). This illustrates the potential of cyclopropyl derivatives in synthetic chemistry for creating diverse molecular structures.

Photochemical Properties

  • Cyclopropyl groups attached to aromatic systems, such as anthraquinones, show significant photochemical reactivity. The formation of biradicals under photoexcitation highlights the potential of cyclopropyl derivatives in studying radical-mediated chemical transformations and their applications in material sciences (Smart, Peelen, Blankespoor, & Ward, 1997).

Synthesis of Pharmacologically Active Compounds

  • Cyclopropyl(4'-methoxy[1,1'-biphenyl]-4-yl)methanone derivatives have been synthesized and investigated for their pharmacological activities. For instance, ciproxifan, a compound within this class, acts as a potent histamine H3-receptor antagonist. The synthesis approach highlights the potential of cyclopropyl derivatives in drug development (Stark, 2000).

Anticancer Activity

  • Certain cyclopropyl(4'-methoxy[1,1'-biphenyl]-4-yl)methanone derivatives, such as those in the phenstatin family, demonstrate promising anticancer activities by inhibiting tubulin polymerization, inducing G2/M arrest, and triggering apoptosis in cancer cells (Magalhães et al., 2013). This suggests a potential therapeutic application in cancer treatment.

Antimicrobial Activity

  • Research on cyclopropyl derivatives has also extended to antimicrobial activities. Synthesized [4-(aryloxy)phenyl]cyclopropyl methanones exhibit significant in vitro activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Bisht et al., 2010).

Material Science Applications

  • Cyclopropyl derivatives have been explored in the synthesis of organic thin-film solar cells. Diarylmethanofullerene derivatives, which include cyclopropyl groups, show improved solubility in organic solvents and exhibit power conversion efficiencies comparable to traditional materials, underscoring their potential in renewable energy technologies (Sukeguchi et al., 2009).

Safety and Hazards

This compound is harmful if swallowed . Therefore, it’s important to handle it with care, avoid ingestion and inhalation, and use personal protective equipment as required .

Properties

IUPAC Name

cyclopropyl-[4-(4-methoxyphenyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-19-16-10-8-13(9-11-16)12-2-4-14(5-3-12)17(18)15-6-7-15/h2-5,8-11,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASXYKFSVICGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.